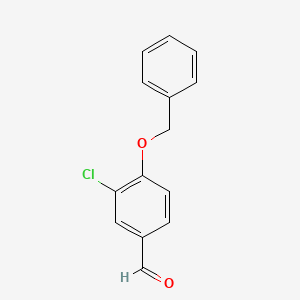

4-(Benzyloxy)-3-chlorobenzaldehyde

CAS No.: 66422-84-2

Cat. No.: VC1995301

Molecular Formula: C14H11ClO2

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66422-84-2 |

|---|---|

| Molecular Formula | C14H11ClO2 |

| Molecular Weight | 246.69 g/mol |

| IUPAC Name | 3-chloro-4-phenylmethoxybenzaldehyde |

| Standard InChI | InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

| Standard InChI Key | XFPGRCKILOWFOL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound has the molecular formula C₁₄H₁₁ClO₂, molecular weight 246.69 g/mol, and the IUPAC name 3-chloro-4-(phenylmethoxy)benzaldehyde. Its structure includes:

-

A benzene ring with an aldehyde group (-CHO) at position 1.

-

A chlorine atom (-Cl) at position 3.

-

A benzyloxy group (-OCH₂C₆H₅) at position 4.

Key Properties (from Carl Roth and PubChem ):

| Property | Value |

|---|---|

| Melting Point | 94°C |

| Boiling Point | 389.1°C |

| Flash Point | 162.2°C |

| Water Hazard Class (WGK) | 1 |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| CAS Number | 66422-84-2 |

Synthesis and Production

The synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde typically involves Williamson ether synthesis, where 4-hydroxy-3-chlorobenzaldehyde reacts with benzyl chloride in the presence of a base (e.g., potassium carbonate). This reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions .

Industrial-Scale Production:

-

Continuous Flow Reactors: Used to optimize yield and purity.

-

Automated Systems: Ensure reproducibility in large-scale synthesis.

Note: Specific reaction conditions (e.g., temperature, catalysts) may vary based on proprietary methods.

Applications in Research and Industry

Organic Synthesis

This compound serves as a versatile intermediate in synthesizing complex organic molecules:

-

Coupling Reactions: Participates in Suzuki or Heck couplings to form biaryl or heteroaryl derivatives.

-

Reduction/Oxidation:

Pharmaceutical Intermediates

Though direct biological activity data is limited, its structural analogs are investigated for:

-

Anticancer Potential: Derivatives may inhibit cellular pathways or induce apoptosis.

-

Antimicrobial Activity: Chlorinated aromatic aldehydes often exhibit bactericidal properties.

Material Science

Used in polymer synthesis and organic electronics (e.g., OLEDs) due to its ability to modify electronic properties and stability.

Comparative Analysis with Structural Isomers

| Compound | Key Differences | Applications |

|---|---|---|

| 4-(Benzyloxy)-2-chlorobenzaldehyde | Chlorine at position 2; distinct reactivity | Anticancer research |

| 3-Chlorobenzaldehyde | Lacks benzyloxy group; lower solubility | Intermediates in agrochemicals |

| 4-(Benzyloxy)benzaldehyde | No chlorine; limited substitution sites | Flavoring agents, fragrances |

Data synthesized from structural comparisons and general reactivity trends.

Research Gaps and Future Directions

While the compound’s synthetic utility is well-documented, further studies are needed to:

-

Elucidate Mechanisms: Determine specific molecular targets in biological systems.

-

Optimize Industrial Processes: Develop greener synthesis routes (e.g., catalytic methods).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume